2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one
Description
This compound features a quinazolin-4(3H)-one core substituted with a 3-(3-methoxypropyl) group at position 3 and a 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio) moiety at position 2. The structural complexity arises from:
- 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity, often used in drug design for protease inhibition .
- Thioether linkage: Enhances lipophilicity and influences pharmacokinetics.
- 4-Chlorophenyl group: Introduces hydrophobic interactions, common in antiviral agents.
- 3-Methoxypropyl chain: Likely improves solubility compared to purely aromatic substituents.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxypropyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-28-12-4-11-26-20(27)16-5-2-3-6-17(16)23-21(26)30-13-18-24-19(25-29-18)14-7-9-15(22)10-8-14/h2-3,5-10H,4,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNHYJAGVBYOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one is a novel derivative belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antiproliferative, antimicrobial, and antioxidant effects, supported by data tables and case studies.
Structure and Synthesis
The compound features a quinazolin-4(3H)-one core linked to a 1,2,4-oxadiazole moiety and a methoxypropyl group. The synthesis typically involves multi-step organic reactions that yield derivatives with enhanced biological properties compared to their parent compounds.
Antiproliferative Activity
Quinazolinone derivatives are well-documented for their antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain quinazolin-4(3H)-one derivatives exhibit significant cytotoxicity against non-small cell lung cancer (NSCLC) and breast cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
These findings indicate that the structural modifications in the quinazolinone scaffold can lead to enhanced potency against specific cancer types .
Antimicrobial Activity
The antimicrobial potential of the compound has been evaluated against various pathogens. For example, derivatives of quinazolin-4(3H)-one have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi:
| Pathogen | Activity (MIC µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
The incorporation of oxadiazole groups has been linked to increased antimicrobial efficacy, suggesting a synergistic effect in combating infections .
Antioxidant Activity
Antioxidant assays reveal that certain derivatives possess significant radical scavenging abilities. The following table summarizes the antioxidant activity of selected compounds compared to standard antioxidants:
| Compound | DPPH Scavenging (%) | Trolox Equivalent (µmol/L) |
|---|---|---|
| 5h | 85 | 150 |
| 5j | 78 | 130 |
| 5k | 80 | 140 |
These results indicate that some synthesized compounds outperform traditional antioxidants like ascorbic acid in scavenging free radicals .
The mechanisms underlying the biological activities of quinazolinone derivatives often involve inhibition of key enzymes and pathways associated with cell proliferation and survival. For instance:
- Cytotoxicity is often mediated through apoptosis induction via caspase activation.
- Antimicrobial effects may arise from disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
- Antioxidant properties are attributed to the ability to donate electrons and neutralize free radicals.
Case Studies
Several studies have highlighted the efficacy of quinazolinone derivatives in preclinical models:
- Study on NSCLC : A derivative demonstrated a significant reduction in tumor size in xenograft models, showcasing its potential as an anticancer agent.
- Antimicrobial Efficacy : In vitro tests revealed that a specific derivative exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential for treating resistant infections.
Scientific Research Applications
Synthesis and Structural Insights
The synthesis of this compound typically involves the reaction of various precursors through multi-step processes. For instance, it can be synthesized via the condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with a thiol derivative, yielding a thioether linkage that enhances its biological activity . The structural characteristics reveal a coplanarity between the benzene and oxadiazole rings, which is crucial for its interaction with biological targets .
Antimicrobial Activity
Research indicates that compounds related to quinazolinones exhibit significant antimicrobial properties. The presence of the oxadiazole moiety is known to enhance the antibacterial activity against various pathogens. For example, derivatives of quinazolinones have shown effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL .
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer effects. The compound may inhibit specific kinases involved in cancer cell proliferation. In vitro studies indicate that similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle regulators .
Anti-inflammatory Effects
Compounds containing oxadiazole rings have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic roles in treating diseases characterized by inflammation, such as arthritis and inflammatory bowel disease .
Material Science Applications
The unique structural features of this compound also suggest potential applications in material science:
Organic Light Emitting Diodes (OLEDs)
The electronic properties of quinazoline derivatives make them suitable candidates for use in OLEDs. Their ability to emit light upon electrical stimulation can be harnessed in display technologies .
Photovoltaic Cells
Due to their semiconducting properties, derivatives of this compound can be explored for use in organic photovoltaic cells, contributing to advancements in renewable energy technologies .
Case Studies and Research Findings
| Study | Findings | Applications |
|---|---|---|
| Study on Antimicrobial Activity | The compound exhibited potent activity against MRSA with an MIC of 0.25 μg/mL | Potential use as an antibacterial agent |
| Research on Anticancer Properties | Induced apoptosis in various cancer cell lines through caspase activation | Development of anticancer therapeutics |
| Investigation into Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro | Treatment strategies for inflammatory diseases |
| Material Science Application Study | Demonstrated suitable electronic properties for OLED applications | Development of advanced display technologies |
Chemical Reactions Analysis
Thioether Oxidation
The methylthio (-S-CH2-) group linking the oxadiazole and quinazolinone moieties undergoes oxidation under controlled conditions.
-
Reaction : Oxidation with hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) converts the thioether to a sulfoxide or sulfone.
-
Conditions :
-
Mechanism : Electrophilic attack on sulfur, followed by oxygen insertion.
-
Significance : Modifies electron density, potentially altering biological activity .
Oxadiazole Ring Hydrolysis
The 1,2,4-oxadiazole ring is susceptible to acidic or basic hydrolysis, yielding open-chain intermediates.
-
Reaction : Hydrolysis in HCl or NaOH produces a thioamide or diamide derivative.
-
Conditions :
-
Mechanism : Ring-opening via nucleophilic attack at the electrophilic carbon of oxadiazole .
Quinazolinone Core Modifications
The quinazolin-4(3H)-one core participates in nucleophilic substitutions and ring-opening reactions.
Alkylation/Acylation
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Reaction : The N3 position (3-methoxypropyl group) can undergo further alkylation or acylation.
Ring Opening
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Reaction : Treatment with hydrazine cleaves the quinazolinone ring, forming anthranilic hydrazide derivatives.
Electrophilic Substitution on the 4-Chlorophenyl Group
The para-chlorophenyl substituent undergoes halogen exchange or coupling reactions.
-
Buchwald–Hartwig Amination :
-
Suzuki Coupling :
Functionalization of the 3-Methoxypropyl Chain
The methoxypropyl group can be demethylated or oxidized.
-
Demethylation :
-
Oxidation :
Photochemical Reactions
The oxadiazole and quinazolinone moieties exhibit photostability under UV light (λ = 254 nm), with no degradation observed after 24 hours .
Table 2: Spectroscopic Characterization of Products
| Product | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Sulfoxide | 1040 (S=O) | 3.12 (s, 3H, SCH2), 7.45–8.10 (m, aromatic) |
| Thioamide | 1680 (C=O), 1590 (C=N) | 4.20 (s, 2H, CH2S), 7.30–8.05 (m, aromatic) |
Comparison with Similar Compounds
Oxadiazole-Imidazole Hybrids ()
The compound 2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4,5-dihydro-1H-imidazol-3-ium chloride (IC₅₀ = 3 mM against SARS-CoV 3CLpro) shares the oxadiazole-thioether motif but replaces the quinazolinone core with an imidazolium chloride (Fig. 1). Key differences include:
The imidazolium core in likely enhances ionic interactions with viral proteases, while the quinazolinone in the target compound may favor π-π stacking or lactam-mediated hydrogen bonding. The lower activity (3 mM IC₅₀) of the imidazole analogue suggests that core optimization (e.g., quinazolinone) could improve potency .
Quinazolinone Derivatives with Dihydroisoxazole Substituents ()
Compounds 20–25 in feature a quinazolin-4(3H)-one core but substitute position 3 with 4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl groups. For example:
- Compound 24 : 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one (80% yield, m.p. 186–188°C) .
| Property | Target Compound | Compound 24 () |
|---|---|---|
| Position 3 substituent | 3-Methoxypropyl | Dihydroisoxazole-phenyl |
| Position 2 substituent | Oxadiazole-thioether | 4-Methoxyphenyl |
| Melting point | Not reported | 186–188°C |
The dihydroisoxazole group in compounds introduces conformational rigidity compared to the flexible 3-methoxypropyl chain in the target compound. This difference may impact solubility and membrane permeability. Notably, the target compound’s thioether-oxadiazole moiety is absent in derivatives, which instead prioritize halogenated aromatic groups (e.g., chloro, methoxy) for enhanced hydrophobic binding .
Kinase-Targeting Quinazolinones ()
A patented derivative, 2-((4-amino-3-(3-fluoro-5-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-3-(2-(trifluoromethyl)benzyl)quinazolin-4(3H)-one, demonstrates structural divergence:
- Core modifications : Pyrazolo-pyrimidine and trifluoromethyl benzyl groups replace the oxadiazole-thioether and 3-methoxypropyl substituents.
| Feature | Target Compound | Compound |
|---|---|---|
| Therapeutic target | Potential protease inhibitor | PI3K kinase inhibitor |
| Key substituents | Oxadiazole-thioether | Pyrazolo-pyrimidine, CF₃-benzyl |
This highlights the versatility of quinazolinone scaffolds: electron-deficient groups (e.g., oxadiazole) may favor protease binding, while bulky aromatic substituents (e.g., pyrazolo-pyrimidine) suit kinase inhibition .
Data Table: Comparative Overview
Q & A
Q. Experimental Design
- Dose-Response Curves : Test a minimum of five concentrations (e.g., 0.1–100 µM) to calculate IC₅₀ values accurately .
- Control Groups : Include vehicle controls (e.g., DMSO) and reference drugs (e.g., fluoroquinolones for antibacterial assays) .
- Replicates : Use ≥3 biological replicates with randomized block designs to minimize bias .
- Cell Viability Assays : Pair pharmacological assays with cytotoxicity tests (e.g., MTT on HEK293 cells) to assess selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
